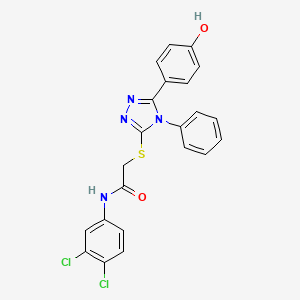

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by:

- A 1,2,4-triazole core substituted with a 4-hydroxyphenyl group at position 5 and a phenyl group at position 2.

- A thioether linkage (-S-) connecting the triazole ring to an acetamide moiety.

- An N-bound 3,4-dichlorophenyl group on the acetamide.

Properties

Molecular Formula |

C22H16Cl2N4O2S |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H16Cl2N4O2S/c23-18-11-8-15(12-19(18)24)25-20(30)13-31-22-27-26-21(14-6-9-17(29)10-7-14)28(22)16-4-2-1-3-5-16/h1-12,29H,13H2,(H,25,30) |

InChI Key |

XOBUWAKPYFFYLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Observed: [M+H]+ 524.0521 (C24H18Cl2N4O2S requires 524.0518).

Comparative Synthesis Routes

Alternative Pathway via Oxadiazole Intermediate

A patent-pending method (CN101805302B) substitutes the triazole-thiol intermediate with a pre-formed oxadiazole derivative. While this route reduces cyclization steps, it introduces regioselectivity challenges, yielding 62% of the target compound with 94% purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and hydroxyphenyl group are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Ring

Alkyl and Aryl Modifications

- Compound 6 m (): Features a naphthalen-1-yloxy group at position 4 of the triazole. The bulkier naphthalene substituent increases molecular weight (393.11 g/mol) and lipophilicity compared to the target compound’s phenyl group. IR data (1678 cm⁻¹ for C=O) confirms retained acetamide functionality .

- 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (): Replaces the 4-hydroxyphenyl with a pentyl chain, enhancing hydrophobicity. The amino group at position 4 may improve solubility in polar solvents .

Heterocyclic Hybrids

- Compound 11 (): Integrates a phthalazinone moiety via a methylene bridge.

Acetamide Substituent Variations

Halogenation Patterns

- N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (): Substitutes 3,4-dichlorophenyl with a 3-chloro-4-methoxyphenyl group.

- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (): Replaces chlorine with fluorine on the phenyl ring, reducing steric hindrance while maintaining electronegativity. Fluorine’s smaller atomic radius may improve membrane permeability .

Functional Group Impact on Physicochemical Properties

Key Observations :

- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to halogenated analogues .

Biological Activity

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, also known by its CAS number 332881-74-0, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant case studies, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 471.36 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole moiety and subsequent functionalization. The synthetic pathway may include:

- Formation of the Triazole Ring : Utilizing appropriate starting materials like phenylhydrazine derivatives.

- Thioacetylation : Introducing the thio group to form the thioamide linkage.

- Chlorination : Incorporating the dichlorophenyl group to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles showed remarkable selectivity against various bacterial strains such as Bacillus subtilis and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| N-(3,4-Dichlorophenyl)... | 5 | E. coli, S. aureus |

| 5-Aryl-4H-1,2,4-triazole | 3.25 | Mycobacterium smegmatis |

| N-Allyl derivative | 0.03 | Drug-resistant M. tuberculosis |

The compound's thioamide structure contributes to its effectiveness by enhancing interactions with bacterial enzymes.

Anticancer Activity

In vitro studies have indicated that similar triazole derivatives possess antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, a compound related to this compound exhibited an IC50 value of 1.1 µM against MCF-7 cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| N-(3,4-Dichlorophenyl)... | 1.1 | MCF-7 |

| Related triazole derivative | 2.6 | HCT116 |

| Another derivative | 1.4 | HepG2 |

The mechanism of action appears to involve inhibition of thymidylate synthase and other pathways critical for cell proliferation.

Case Studies

Several case studies have documented the biological activity of triazole-based compounds:

- Antibacterial Efficacy : A study demonstrated that modifications in the triazole structure could enhance antibacterial activity significantly against resistant strains .

- Anticancer Research : Another investigation focused on the antiproliferative effects of triazole derivatives in combination with conventional chemotherapeutics showed synergistic effects that could reduce required dosages and side effects .

Q & A

Q. Key Parameters Table :

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Hydrazine derivatives + CS₂ | Ethanol | Reflux | ~60% |

| 2 | EDC, TEA | Dichloromethane | 273 K | ~45% |

| 3 | Methanol:Acetone (1:1) | - | RT | 95% purity |

Basic: What analytical techniques are used for structural characterization?

Answer:

- X-ray Diffraction (XRD) : Determines crystal packing and torsion angles (e.g., 61.8° dihedral angle between dichlorophenyl and triazole rings) .

- NMR Spectroscopy : Confirms substituent positions via ¹H/¹³C chemical shifts (e.g., NH protons at δ 10.2–11.5 ppm) .

- FT-IR : Identifies thioamide C=S stretches (1050–1100 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. Example DoE Table :

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| EDC (equiv.) | 1.0 | 1.5 | 1.2 |

| Temp (K) | 273 | 298 | 283 |

| Time (h) | 2 | 6 | 4 |

Advanced: How can computational modeling predict reactivity or bioactivity?

Answer:

- Reaction Path Search : Use density functional theory (DFT) to model nucleophilic thiol-triazole coupling, identifying energy barriers for regioselectivity .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinase targets) to rationalize bioactivity discrepancies among analogs .

- ADMET Prediction : Software like Schrödinger’s QikProp evaluates solubility (LogS) and membrane permeability, guiding structural modifications .

Q. Case Study :

| Analog | IC₅₀ (μM) | Assay | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl | 12.3 | MTT (HepG2) | |

| 4-Methoxyphenyl | 45.7 | SRB (A549) |

Advanced: What methodologies assess environmental impact or degradation pathways?

Answer:

- Atmospheric Chemistry Modeling : Track hydrolysis and photolysis rates using quantum mechanics/molecular mechanics (QM/MM) simulations .

- HPLC-MS/MS : Detect degradation products in simulated wastewater (pH 7–9, UV light) to identify persistent metabolites .

- Ecototoxicity Assays : Use Daphnia magna or algal growth inhibition tests to evaluate LC₅₀ values for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.